

Interpreting the Mass Spectrum of 2-Methoxy-5-methylbenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzaldehyde

Cat. No.: B1297009

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrum of **2-Methoxy-5-methylbenzaldehyde**, a synthetic compound with applications in chromatographic science and as a potential antibacterial agent.^[1] By comparing its fragmentation pattern with related benzaldehyde derivatives, this document serves as a valuable resource for the identification and characterization of this and similar molecules in various research and development settings.

Executive Summary

The mass spectrum of **2-Methoxy-5-methylbenzaldehyde** is characterized by a distinct fragmentation pattern that provides critical information about its molecular structure. The molecular ion peak ($[M]^+$) is observed at a mass-to-charge ratio (m/z) of 150, consistent with its molecular formula of $C_9H_{10}O_2$.^{[1][2][3]} Key fragmentation pathways involve the loss of a hydrogen atom, a methyl group, a formyl group, and carbon monoxide, leading to a series of characteristic fragment ions. Understanding these fragmentation patterns is essential for the unambiguous identification of this compound in complex mixtures.

Mass Spectral Data Comparison

The following table summarizes the key mass spectral data for **2-Methoxy-5-methylbenzaldehyde** and compares it with structurally related compounds: benzaldehyde, 2-

methoxybenzaldehyde (o-anisaldehyde), and 2,6-dimethoxybenzaldehyde. This comparative approach highlights the influence of substituent groups on the fragmentation process.

Compound	Molecular Formula	Molecular Weight (g/mol)	Molecular Ion (M ⁺) (m/z)	Key Fragment Ions (m/z) and Proposed Assignments
2-Methoxy-5-methylbenzaldehyde	C ₉ H ₁₀ O ₂	150.18[1]	150	149 ([M-H] ⁺), 135 ([M-CH ₃] ⁺), 121 ([M-CHO] ⁺), 107, 91, 77
Benzaldehyde	C ₇ H ₆ O	106.12	106[4][5]	105 ([M-H] ⁺), 78 ([M-CO] ⁺), 77 ([C ₆ H ₅] ⁺ , often the base peak)[4][5]
2-Methoxybenzaldehyde	C ₈ H ₈ O ₂	136.15[6][7]	136	135 ([M-H] ⁺), 107 ([M-CHO] ⁺), 92, 77
2,6-Dimethoxybenzaldehyde	C ₉ H ₁₀ O ₃	166.17	166 (Base Peak) [8]	165 ([M-H] ⁺), 151 ([M-CH ₃] ⁺), 137 ([M-CHO] ⁺), 123 ([M-CH ₃ -CO] ⁺), 77 ([C ₆ H ₅] ⁺)[8]

Interpretation of the Fragmentation Pattern

The fragmentation of **2-Methoxy-5-methylbenzaldehyde** under electron ionization (EI) follows pathways characteristic of substituted aromatic aldehydes.[9] The molecular ion at m/z 150 is readily observed. The peak at m/z 149 is attributed to the loss of a hydrogen atom from the aldehyde group, a common fragmentation for aldehydes.[8][9]

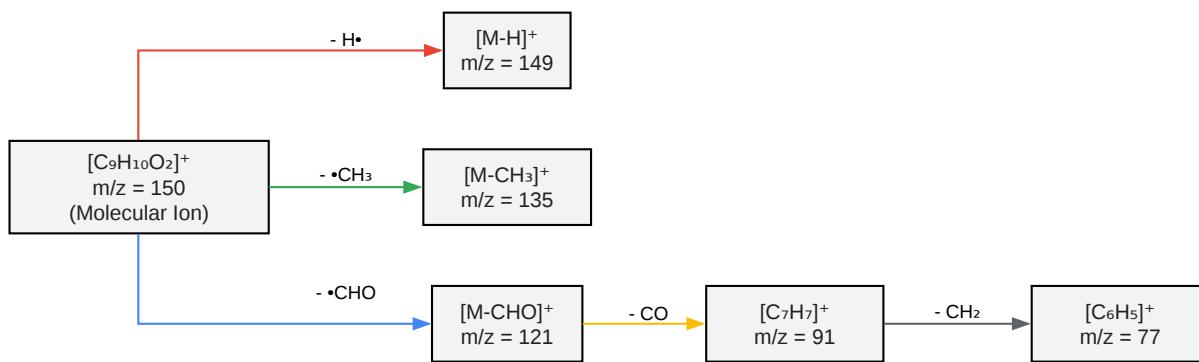
The presence of the methoxy and methyl groups on the benzene ring influences the subsequent fragmentation. The loss of a methyl radical ($\bullet\text{CH}_3$) from the methoxy group or the ring itself can lead to the fragment at m/z 135. The loss of the formyl group ($\bullet\text{CHO}$) results in a peak at m/z 121. Further fragmentation of these primary ions through the loss of carbon monoxide (CO) or other neutral species gives rise to the other observed ions.

Experimental Protocols

The following describes a typical experimental setup for acquiring the mass spectrum of **2-Methoxy-5-methylbenzaldehyde** using Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography (GC) Conditions:

- Injection Port Temperature: 250 °C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Column: 30 m x 0.25 mm ID, 0.25 μm film thickness, with a 5% phenyl methylpolysiloxane stationary phase
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes
 - Ramp: Increase temperature at a rate of 10 °C/min to 280 °C
 - Final hold: Hold at 280 °C for 5 minutes


Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C

- Quadrupole Temperature: 150 °C
- Mass Range: Scan from m/z 40 to 400

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways for **2-Methoxy-5-methylbenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway of **2-Methoxy-5-methylbenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosynth.com [biosynth.com]
- 2. 2-Methoxy-5-methylbenzaldehyde | C₉H₁₀O₂ | CID 591398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-methoxy-5-methylbenzaldehyde (C₉H₁₀O₂) [pubchemlite.lcsb.uni.lu]

- 4. C₇H₆O C₆H₅CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 6. Benzaldehyde, 2-methoxy- [webbook.nist.gov]
- 7. Benzaldehyde, 2-methoxy- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Interpreting the Mass Spectrum of 2-Methoxy-5-methylbenzaldehyde: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297009#interpreting-the-mass-spectrum-of-2-methoxy-5-methylbenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com